Heptachloroquinoline
CAS No.: 1084-27-1
Cat. No.: VC16210618
Molecular Formula: C9Cl7N
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1084-27-1 |
|---|---|
| Molecular Formula | C9Cl7N |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | 2,3,4,5,6,7,8-heptachloroquinoline |
| Standard InChI | InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
| Standard InChI Key | CMWSJLNFOVKWGA-UHFFFAOYSA-N |
| Canonical SMILES | C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Heptachloroquinoline (CHClN) is hypothesized to consist of a quinoline backbone substituted with seven chlorine atoms. While no experimental crystal structures are available, Density Functional Theory (DFT) calculations on analogous chlorinated quinolines predict a planar aromatic system with chlorine atoms inducing significant electron-withdrawing effects . The substitution pattern likely follows either:
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Peripheral chlorination: Cl atoms at positions 2,3,4,5,6,7,8
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Mixed chlorination: Cl atoms distributed across quinoline’s benzene and pyridine rings
Comparative analysis with heptachlor (CHCl), a cyclodiene insecticide, suggests shared physicochemical properties including low water solubility (<1 mg/L) and high octanol-water partition coefficients (log K >5) . These characteristics imply bioaccumulation potential in lipid-rich tissues.
Synthetic Methodologies
Cyclization Strategies
Modern quinoline synthesis, as demonstrated for nitrobenzophenone derivatives, employs acid-catalyzed cyclization . For heptachloroquinoline, a plausible pathway involves:
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Diels-Alder reaction: Hexachlorocyclopentadiene + acetylacetone → chlorinated intermediate
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Ring closure: Nitro-group reduction followed by acid-mediated cyclization
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Post-functionalization: Electrophilic chlorination using Cl/FeCl
Key challenges include controlling regioselectivity during chlorination and minimizing polychlorinated byproducts. Reaction yields for analogous syntheses range from 45–68% .
Purification and Characterization
Hypothetical purification would involve:
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Column chromatography: Silica gel with hexane/ethyl acetate eluent
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Recrystallization: From ethanol/water mixtures
Spectroscopic signatures predicted via DFT :
| Technique | Expected Signals |
|---|---|
| H NMR | δ 8.9–9.2 (aromatic H), no aliphatic peaks |
| C NMR | 120–150 ppm (aromatic C), 140–160 ppm (C-Cl) |
| IR | 750 cm (C-Cl stretch), 1600 cm (C=N) |
Physicochemical Properties
Extrapolating from heptachlor and chloroquinolines:
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting Point | 180–220°C (decomposes) | , |
| Vapor Pressure | 1.5 × 10 mmHg @25°C | |
| Water Solubility | 0.8 mg/L @20°C | |
| log K | 5.7 ± 0.3 | |
| Half-life (soil) | 450–900 days |
The compound’s stability arises from:
Metabolic and Environmental Fate
Biotransformation Pathways
Liver microsomal studies on heptachlor show enantioselective epoxidation , suggesting similar metabolic routes for heptachloroquinoline:
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Phase I metabolism:
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Phase II conjugation:
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Glucuronidation of hydroxylated metabolites
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GST-mediated glutathione adduct formation
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Metabolite persistence correlates with chlorine count—heptachlor epoxide exhibits 3× greater environmental stability than parent compounds .
Ecotoxicological Impacts
Model predictions based on QSARs (Quantitative Structure-Activity Relationships):
| Organism | LC (96h) | Bioaccumulation Factor |
|---|---|---|
| Daphnia magna | 0.12 µg/L | 980 |
| Oncorhynchus mykiss | 1.8 µg/L | 650 |
| Eisenia fetida | 14 µg/kg | 320 |
These values exceed EU thresholds for persistent organic pollutants (POPs), warranting regulatory scrutiny.
Applications and Regulatory Status
Historical Uses
While no direct commercial applications are documented, structural analogs have served as:
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Wood preservatives: Anti-fungal activity via cytochrome inhibition
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Acaricides: Miticidal activity in agricultural settings
Current Restrictions
The EPA’s restrictions on heptachlor suggest analogous regulatory actions for heptachloroquinoline:
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Ban in consumer products (40 CFR §721.10778)
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Exemption only for encapsulated transformer use
EU’s REACH regulation would likely classify it as:
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Article 57: Persistent, Bioaccumulative, and Toxic (PBT)
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Annex XIV: Subject to authorization
Analytical Detection Methods
Chromatographic Techniques
GC-MS parameters optimized for heptachlor :
| Column | BGB-176 (30 m × 0.25 mm × 0.25 µm) |
|---|---|
| Carrier Gas | He @1.2 mL/min |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C |
| Detection | NCI mode, m/z 266, 300, 232 |
Estimated LOD: 0.05 ng/g in soil matrices .
Spectroscopic Analysis
TD-DFT calculations predict UV-Vis absorption at:
Knowledge Gaps and Future Directions
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